2'-(2-Piperidylmethyl)-p-anisanilide
Description
Structure
3D Structure
Properties
CAS No. |
58754-38-4 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-(piperidin-2-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H24N2O2/c1-24-18-11-9-15(10-12-18)20(23)22-19-8-3-2-6-16(19)14-17-7-4-5-13-21-17/h2-3,6,8-12,17,21H,4-5,7,13-14H2,1H3,(H,22,23) |
InChI Key |
HSOXIIOMQXBUCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC3CCCCN3 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 2 Piperidylmethyl P Anisanilide
Precursor Synthesis and Derivatization Strategies for Key Intermediates
The immediate precursor to the target molecule is 2'-(2-Pyridylmethyl)-p-anisanilide. Its synthesis hinges on the formation of an amide bond between two key fragments: a benzoic acid moiety bearing a pyridylmethyl group and p-anisidine (B42471).
The formation of the amide bond to create the 2'-(2-Pyridylmethyl)-p-anisanilide precursor is typically achieved through standard amide coupling reactions. A common and effective method involves the activation of the carboxylic acid group of 2-(pyridin-2-ylmethyl)benzoic acid. This can be accomplished by converting the acid into a more reactive acyl chloride.
This transformation is often carried out using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(pyridin-2-ylmethyl)benzoyl chloride is then reacted with p-anisidine (4-methoxyaniline) in the presence of a non-nucleophilic base, like triethylamine (B128534) (Et₃N) or pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. chemicalbook.com
Alternative one-pot procedures may employ coupling agents that activate the carboxylic acid in situ. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or titanium(IV) chloride (TiCl₄) can facilitate the direct condensation of the carboxylic acid and amine, offering a milder alternative to the acyl chloride route. nih.gov The reaction conditions, including solvent, temperature, and choice of base, are optimized to maximize yield and purity.
The synthesis of the precursor is fundamentally a convergence of two core building blocks: p-anisidine and a functionalized benzoic acid. While p-anisidine is a commercially available starting material, the preparation of 2-(pyridin-2-ylmethyl)benzoic acid requires a dedicated synthetic step.
A plausible and effective strategy for constructing this key intermediate is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach would involve the reaction of a boronic acid derivative of benzoic acid with a halogenated pyridine. For instance, coupling 2-bromomethylpyridine with 2-boronobenzoic acid using a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride could form the required carbon-carbon bond. A similar strategy has been successfully employed for the synthesis of the structurally related 2-(pyridin-2-yl)benzoic acid, which was prepared from 3-boronobenzoic acid and 2-bromopyridine (B144113) with an 85% yield. vulcanchem.com
Catalytic Reduction Strategies for Piperidine (B6355638) Ring Formation from Pyridine Precursors
The conversion of the 2'-(2-Pyridylmethyl)-p-anisanilide precursor to the final product, 2'-(2-Piperidylmethyl)-p-anisanilide, is accomplished by the hydrogenation of the pyridine ring. This dearomatization is a critical step that can be achieved using either homogeneous or heterogeneous catalysis.
Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under often mild conditions. Rhodium-based complexes are particularly effective for pyridine reduction. For example, commercially available rhodium oxide (Rh₂O₃) has been shown to catalyze the hydrogenation of various functionalized pyridines under mild conditions of 5 bar H₂ pressure at 40 °C in trifluoroethanol (TFE), proving effective for substrates with diverse functional groups including amides and esters. nih.gov
Another approach is transfer hydrogenation, which uses a hydrogen donor molecule in place of gaseous hydrogen. Rhodium catalysts have been successfully used in the reductive transamination of pyridinium (B92312) salts using formic acid as the hydrogen source to yield N-substituted piperidines. nih.gov Additionally, metal-free protocols have emerged, such as the use of borane (B79455) catalysts generated in situ, which can hydrogenate a wide range of pyridines to piperidines with high efficiency and excellent stereoselectivity under 50 bar of H₂. nih.gov
Heterogeneous catalysts, typically a metal supported on an inert material like carbon or alumina, are widely used in industrial processes due to their stability and ease of separation from the reaction product. The hydrogenation of pyridines is challenging but can be effectively carried out with various noble metal catalysts. rsc.org
Commonly used catalysts include platinum(IV) oxide (PtO₂, Adams' catalyst), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C). rsc.org For instance, substituted pyridines have been successfully hydrogenated to the corresponding piperidines using PtO₂ in glacial acetic acid under hydrogen pressures ranging from 50 to 70 bar. rsc.org The acidic solvent helps to activate the pyridine ring towards reduction. rsc.orguni.lu Bimetallic catalysts, such as palladium-silver or palladium-copper nanoparticles, have also shown high activity, achieving 99% conversion of pyridine to piperidine at 60°C and 70 atm H₂. chemicalbook.com
Palladium on carbon (Pd/C) is one of the most common and versatile heterogeneous catalysts for hydrogenation reactions. arborpharmchem.comresearchgate.net It is effective for the reduction of the pyridine ring in the precursor to form the desired piperidine ring. The reaction is typically carried out in a solvent under a pressurized atmosphere of hydrogen gas.
The efficiency of Pd/C catalysis is influenced by several factors, including the choice of solvent, temperature, hydrogen pressure, and the presence of additives. Acidic conditions are often employed to protonate the pyridine nitrogen, which activates the ring towards reduction and can prevent catalyst poisoning. uni.lu Studies on related pyridine derivatives have shown that complete conversion can be achieved under relatively mild conditions. For example, the hydrogenation of pyridinecarbonitriles over 10% Pd/C has been optimized at 30 °C and 6 bar H₂ pressure, with the choice of solvent and acidic additives being critical for achieving high selectivity. chemicalbook.com
The following table summarizes typical conditions found in the literature for the hydrogenation of pyridine derivatives using heterogeneous catalysts, which are applicable to the synthesis of this compound.
| Catalyst | Substrate Type | Pressure (bar/atm) | Temperature (°C) | Solvent | Yield/Conversion | Reference |
|---|---|---|---|---|---|---|
| 10% Pd/C | Pyridinecarbonitrile | 6 bar | 30 | Water/DCM + H₂SO₄ | >98% Conversion | chemicalbook.com |
| PtO₂ | Substituted Pyridines | 50-70 bar | Room Temp. | Glacial Acetic Acid | High Yield | rsc.org |
| 1% Pd/Al₂O₃ | Pyridine | 70 atm | 60 | Not specified | 99% Conversion | chemicalbook.com |
| Rh₂O₃ | Functionalized Pyridines | 5 bar | 40 | Trifluoroethanol (TFE) | High Yield | nih.gov |
Heterogeneous Catalytic Hydrogenation Methodologies
Alternative Heterogeneous Catalysts for Pyridine Reduction
The catalytic hydrogenation of the pyridine ring to a piperidine ring is a key transformation in the synthesis of the 2'-(2-piperidylmethyl) precursor. While traditional catalysts like Platinum(IV) oxide (PtO₂) and Palladium on carbon (Pd/C) are effective, research has explored alternative heterogeneous catalysts to improve yield, selectivity, and reaction conditions. These alternatives often offer benefits such as lower cost, higher resistance to poisoning, and operation under milder temperatures and pressures.
Recent developments have highlighted several promising classes of heterogeneous catalysts:
Rhodium-based Catalysts: Rhodium, particularly Rhodium(III) oxide (Rh₂O₃), has been shown to be highly effective for the hydrogenation of various functionalized pyridines under mild conditions (e.g., 5 bar H₂ at 40 °C). It demonstrates excellent activity and selectivity, outperforming even combined catalysts like Nishimura's Catalyst (a combination of Rh₂O₃ and PtO₂) in certain instances.
Ruthenium-based Catalysts: Ruthenium catalysts are also prominent for pyridine reduction. They are often used in transfer hydrogenation protocols, which utilize hydrogen donors like formic acid or ammonia (B1221849) borane instead of hydrogen gas, enhancing operational safety.
Nickel-based Catalysts: Raney Nickel is a well-established catalyst for pyridine hydrogenation, though it often requires harsher conditions. More advanced nickel silicide and cobalt-based nanocatalysts have been developed that operate under milder conditions and exhibit high stability and reusability. acs.org These catalysts are particularly noted for their high cis-diastereoselectivity in the reduction of substituted pyridines. acs.org
Palladium Hydroxide (B78521) on Carbon (Pd(OH)₂/C): For substrates containing sensitive functional groups, such as fluorinated pyridines, Pearlman's catalyst (Pd(OH)₂/C) in the presence of a Brønsted acid like HCl has proven effective. The acid protonates the pyridine ring, which facilitates the reduction while simultaneously suppressing undesired side reactions like hydrodefluorination.
The choice of catalyst is critical and depends on the specific pyridine precursor used. Factors such as the presence of other reducible functional groups on the molecule will dictate which catalyst offers the best chemoselectivity.
Table 1: Comparison of Alternative Heterogeneous Catalysts for Pyridine Reduction This table is illustrative, based on general findings in the field, as specific data for the direct precursor to this compound is not available.
| Catalyst | Hydrogen Source | Typical Temperature (°C) | Typical Pressure (bar) | Key Advantages |
|---|---|---|---|---|
| Rh₂O₃ | H₂ | 40 - 60 | 5 - 10 | High activity and selectivity under mild conditions. |
| Ru/C | H₂ / HCOOH | 80 - 120 | 20 - 50 | Good functional group tolerance. |
| Co-NPs/TiO₂ | H₂ | 100 - 150 | 30 - 60 | High stability and reusability; can be used in water. |
| Ni₂Si | H₂ | 120 | 40 | High cis-selectivity for substituted pyridines. |
Optimization of Catalyst Loading and Reaction Parameters for High Yield and Selectivity
Achieving optimal performance in the catalytic reduction of the pyridine precursor requires careful tuning of several reaction parameters. Catalyst loading, temperature, pressure, and solvent are interdependent variables that collectively determine the reaction's efficiency, speed, and selectivity.
Catalyst Loading: The amount of catalyst used is a balance between reaction rate and cost. While a higher catalyst loading can accelerate the reaction, it also increases expense and can complicate product purification. Optimization studies aim to find the lowest possible catalyst loading (often expressed in mol%) that achieves complete conversion within a reasonable timeframe. For instance, with a highly active catalyst like Rh₂O₃, loadings as low as 0.5 mol% have been demonstrated to be effective for complete hydrogenation of pyridine derivatives. website-files.com
Temperature and Pressure: These parameters are crucial for overcoming the activation energy of the hydrogenation process. Generally, higher temperatures and pressures lead to faster reaction rates. However, excessively harsh conditions can promote side reactions, such as hydrogenolysis or decomposition of sensitive functional groups. The optimal conditions are the mildest ones that provide a high yield of the desired piperidine derivative. For example, the hydrogenation of 2,6-dimethylpyridine (B142122) using Rh₂O₃ can achieve a 100% yield at a relatively mild 40°C and 5 bar of H₂ pressure. website-files.com Reducing the pressure further may significantly slow the reaction, while increasing the temperature may not provide any additional benefit and could increase energy costs.
Table 2: Illustrative Optimization of Reaction Parameters for Pyridine Reduction Based on optimization data for 2,6-dimethylpyridine hydrogenation using Rh₂O₃ catalyst in Trifluoroethanol (TFE). website-files.com
| Entry | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 1.0 | 10 | 45 | 100 |
| 2 | 1.0 | 5 | 45 | 100 |
| 3 | 1.0 | 1 | 45 | 6 |
| 4 | 0.5 | 5 | 40 | 100 |
Non-Catalytic Reduction Methods for Conversion to the Piperidine Moiety
While catalytic hydrogenation is the most common industrial method, non-catalytic reduction techniques exist and can be viable alternatives, particularly on a laboratory scale or when catalysts are unsuitable due to substrate sensitivity.
Dissolving Metal Reductions: The Birch reduction, using an alkali metal (like sodium) dissolved in liquid ammonia with an alcohol proton source, is a powerful method for reducing aromatic rings. A related, more classical method is the reduction of pyridine using sodium in a boiling alcohol like ethanol. This method is effective but requires stoichiometric, rather than catalytic, amounts of the metal reductant, making it less atom-economical. Six moles of sodium are required for each mole of pyridine. researchgate.net
Electrolytic Reduction: Electrochemical methods offer a non-catalytic route that avoids the use of high-pressure hydrogen or bulk metal reagents. The reduction of pyridine to piperidine can be achieved by electrolysis in a solution of dilute sulfuric acid using lead electrodes. rsc.org This method proceeds by the direct transfer of electrons to the protonated pyridine molecule at the cathode. While a diaphragm between the anode and cathode is not strictly necessary, its use can improve efficiency. The process is continued until hydrogen evolution at the cathode becomes the dominant process, indicating the consumption of the pyridine starting material. researchgate.netrsc.org This technique is a compelling example of applying green chemistry principles to heterocyclic reduction.
Reaction Condition Optimization for this compound Synthesis
The final step in the synthesis is the formation of the amide bond between the piperidine-containing amine precursor, 2-(aminomethyl)piperidine (B33004), and an activated derivative of p-anisic acid, typically p-anisoyl chloride. This is commonly achieved via a nucleophilic acyl substitution, often under Schotten-Baumann conditions. organic-chemistry.orgbyjus.com Optimization of this step is crucial for maximizing yield and ensuring the purity of the final this compound product.
Temperature and Pressure Control in Large-Scale Synthetic Protocols
On a laboratory scale, acylation reactions are often run at room temperature or cooled initially to 0°C to manage the initial exotherm. fishersci.co.uk However, in a large-scale protocol, precise temperature control is critical for safety, consistency, and purity.
Temperature Control: The reaction between 2-(aminomethyl)piperidine and p-anisoyl chloride is exothermic. Without adequate cooling, a runaway reaction could occur, leading to the formation of impurities and posing a significant safety risk. Industrial reactors are equipped with cooling jackets to dissipate the heat generated. The reaction is typically initiated at a lower temperature (0-5°C), and the acyl chloride is added portion-wise or via a syringe pump to control the rate of heat evolution. After the addition is complete, the reaction may be allowed to warm to room temperature to ensure it proceeds to completion. fishersci.co.uk
Pressure Control: For this specific amide formation, the reaction is typically conducted at atmospheric pressure. Pressure control becomes more relevant in large-scale operations if the reaction generates gaseous byproducts or if the solvent is heated near its boiling point. A closed reactor system under a slight positive pressure of an inert gas (e.g., nitrogen) is standard practice to prevent the ingress of atmospheric moisture, which could hydrolyze the p-anisoyl chloride starting material.
Stoichiometric Considerations and Reaction Time Course Optimization
Stoichiometric Considerations: The reaction consumes the amine and the acyl chloride in a 1:1 molar ratio. However, it also produces one equivalent of hydrochloric acid (HCl). This acid will react with any available basic amine, including the starting material, to form an inactive ammonium (B1175870) salt. To prevent this and drive the reaction to completion, at least one equivalent of a non-nucleophilic base (a "proton sponge") must be added. organic-chemistry.org
Commonly, a slight excess (e.g., 1.05-1.1 equivalents) of the acyl chloride is used to ensure complete consumption of the more valuable amine precursor. For the base, a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used in a slight excess (1.1-1.5 equivalents) in anhydrous organic solvents. fishersci.co.uk In aqueous biphasic Schotten-Baumann conditions, a cheaper inorganic base like sodium hydroxide is used in excess. byjus.com
Reaction Time Course Optimization: The progress of the reaction should be monitored to determine the optimal endpoint. Over-extending the reaction time can lead to the formation of degradation products and increase processing costs, while stopping the reaction too early results in incomplete conversion and lower yields. Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) are used to track the disappearance of the starting materials and the appearance of the product. Samples are taken from the reaction mixture at regular intervals. The reaction is considered complete when the concentration of the limiting reactant (typically the amine) falls below a predetermined threshold. This data allows for the creation of a time course profile, which is essential for developing a robust and reproducible manufacturing protocol.
Advanced Isolation and Purification Techniques for this compound
The purification of this compound from a crude reaction mixture necessitates the use of robust and efficient separation techniques. The choice of method is guided by the compound's polarity, solubility, and thermal stability, as well as the characteristics of the impurities.
Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)
Chromatography is a powerful technique for the separation of compounds based on their differential distribution between a stationary phase and a mobile phase.
Column Chromatography: This is a widely used preparative technique for the purification of organic compounds. For a compound like this compound, which possesses both polar (amide and piperidine) and non-polar (aromatic rings) moieties, silica (B1680970) gel is a common choice for the stationary phase. The separation is achieved by eluting the column with a solvent system of appropriate polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For instance, a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent such as ethyl acetate (B1210297) or methanol (B129727) could be employed. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product.
Table 1: Illustrative Column Chromatography Parameters for Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of Hexane:Ethyl Acetate or Dichloromethane:Methanol |
| Elution Profile | Gradient elution, e.g., starting from 100% Hexane to 100% Ethyl Acetate |
| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization |
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers higher resolution and efficiency compared to traditional column chromatography, making it suitable for achieving very high purity. A reverse-phase C18 column is typically used for compounds of intermediate polarity. The mobile phase usually consists of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions of the compound with the stationary phase.
Table 2: Representative HPLC Conditions for Purity Analysis and Purification
| Parameter | Description |
|---|---|
| Stationary Phase | C18 silica gel column (e.g., 5 µm particle size) |
| Mobile Phase | A gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Flow Rate | Typically 1-20 mL/min for preparative scale |
| Detection | UV detection at a wavelength where the compound absorbs maximally |
Recrystallization and Precipitation Techniques
Recrystallization: This is a fundamental purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a molecule like this compound, solvents such as ethanol, methanol, ethyl acetate, or mixtures thereof with water or hexane could be effective.
Table 3: Potential Solvents for Recrystallization
| Solvent/Solvent System | Rationale for Selection |
|---|---|
| Ethanol/Methanol | Good solvency for polar and moderately polar compounds at elevated temperatures. |
| Ethyl Acetate | Effective for compounds of intermediate polarity. |
| Ethanol/Water | A solvent pair that allows for fine-tuning of polarity to achieve optimal crystallization. |
| Dichloromethane/Hexane | A non-polar solvent system that can be effective for precipitating more polar compounds. |
Precipitation: This technique is often used when a suitable recrystallization solvent cannot be found or for rapid purification. It involves dissolving the crude product in a good solvent and then adding a poor solvent (an anti-solvent) to cause the compound to precipitate out of the solution, leaving the more soluble impurities behind. The rate of addition of the anti-solvent can influence the size and purity of the resulting precipitate.
Advanced Spectroscopic and Structural Characterization of this compound
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the compound this compound. Specifically, detailed spectroscopic and structural characterization data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are not present in the accessible scientific domain.
This absence of information prevents a detailed analysis as requested. The required sections and subsections of the article, which are centered on the interpretation of specific ¹H NMR, ¹³C NMR, 2D NMR, High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (MS/MS) data, cannot be generated without the foundational experimental results.
An article structured around the requested outline would necessitate in-depth discussion of chemical shifts, coupling constants, correlation signals, exact mass, and fragmentation patterns. Without access to the actual spectra or published data for this compound, any attempt to provide this information would be speculative and would not meet the standards of scientific accuracy.
Therefore, the generation of a thorough, informative, and scientifically accurate article focusing solely on the advanced spectroscopic and structural characterization of this compound is not possible at this time due to the unavailability of the necessary primary data.
Advanced Spectroscopic and Structural Characterization of 2 2 Piperidylmethyl P Anisanilide
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
A detailed vibrational mode analysis for 2'-(2-Piperidylmethyl)-p-anisanilide would require access to its experimental IR and Raman spectra or computationally predicted vibrational frequencies. In the absence of such data, a general discussion of the expected vibrational modes can be offered based on the functional groups present in the molecule.
Expected Vibrational Modes:
Amide Group: The secondary amide linkage (-CONH-) would exhibit characteristic vibrations. The N-H stretching vibration is expected to appear in the region of 3300-3100 cm⁻¹. The amide I band (primarily C=O stretching) would be a strong absorption in the IR spectrum, typically between 1680 and 1630 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) would be found around 1570-1515 cm⁻¹.
Piperidine (B6355638) Ring: The piperidine ring would show C-H stretching vibrations from its methylene (B1212753) groups in the 3000-2800 cm⁻¹ region. Various bending, scissoring, wagging, and twisting modes for the CH₂ groups would be present in the fingerprint region (below 1500 cm⁻¹).
Anisole (B1667542) Moiety: The p-anisanilide part of the molecule contains a methoxy (B1213986) group (-OCH₃) and a para-substituted benzene (B151609) ring. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C-O-C stretching of the methoxy group would likely produce a strong band in the 1260-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. The para-substitution pattern of the benzene ring would give rise to characteristic out-of-plane C-H bending vibrations in the 860-800 cm⁻¹ range.
Methylene Bridge: The -CH₂- group linking the piperidine and aniline (B41778) rings would also contribute to the C-H stretching and bending vibrations.
A data table for the vibrational modes of this compound cannot be generated without experimental or computational results.
X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination
Single Crystal Growth Techniques
Growing single crystals of sufficient quality for X-ray diffraction is a critical step. For a compound like this compound, several techniques could be employed:
Slow Evaporation: A common and straightforward method where a saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and would be determined through solubility screening.
Slow Cooling: This technique involves preparing a saturated solution at an elevated temperature and then slowly cooling it. The decrease in solubility upon cooling can lead to the formation of single crystals.
Vapor Diffusion: This method involves placing a solution of the compound in a small, open container within a larger, sealed container that holds a more volatile solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.
Solvent Layering: In this technique, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.
Without experimental work on this specific compound, it is impossible to state the optimal conditions for its single crystal growth.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing describes how individual molecules of this compound are arranged in the crystal lattice. This arrangement is governed by various intermolecular interactions, which play a crucial role in the stability and physical properties of the solid.
Based on the molecular structure, the following intermolecular interactions could be anticipated:
Hydrogen Bonding: The secondary amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These are likely to be involved in strong intermolecular hydrogen bonds, potentially forming chains or dimeric structures. The nitrogen atom in the piperidine ring could also act as a hydrogen bond acceptor.
π-π Stacking: The two aromatic rings (the anisole and the substituted aniline ring) could engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.
C-H···π Interactions: The C-H bonds of the piperidine and methylene groups could interact with the π-systems of the aromatic rings.
A detailed analysis and a data table of intermolecular interactions would require the crystal structure data, which is currently unavailable.
Theoretical and Computational Chemistry Approaches for 2 2 Piperidylmethyl P Anisanilide
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of a molecule from first principles. researchgate.net These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbital energies, and reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. nih.gov This approach offers a good balance between computational cost and accuracy, making it suitable for optimizing the geometry and determining the ground-state energy of molecules the size of 2'-(2-Piperidylmethyl)-p-anisanilide.
A hypothetical DFT study of this compound could be performed using a functional such as B3LYP with a 6-311G(d,p) basis set. nih.gov The primary outputs of such a calculation would be the optimized 3D coordinates of the molecule, its total electronic energy, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Parameter | Value |
| Method | B3LYP/6-311G(d,p) |
| Total Electronic Energy | -1250.45 Hartree |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 Debye |
This is a hypothetical data table generated for illustrative purposes.
From these calculations, a Molecular Electrostatic Potential (MEP) map could also be generated. This map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting intermolecular interactions. researchgate.net
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate solutions to the Schrödinger equation. While computationally more demanding than DFT, they can be used to obtain highly accurate electronic structure information, especially for smaller fragments of the target molecule or for benchmarking DFT results. researchgate.net
For this compound, ab initio calculations could be employed to refine the understanding of specific electronic properties, such as charge distribution and bond orders, providing a more detailed picture of its chemical nature.
Table 2: Hypothetical Comparison of Calculated Bond Lengths (Å) for a Key Bond in this compound
| Method | Bond Length (Amide C-N) |
| HF/6-31G(d) | 1.385 |
| B3LYP/6-311G(d,p) | 1.370 |
| MP2/cc-pVDZ | 1.368 |
This is a hypothetical data table generated for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Flexibility Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule in its environment, such as in a solvent or interacting with a biological macromolecule. nih.gov
A simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and allowing the system to evolve over a period of nanoseconds to microseconds. The resulting trajectory would reveal the accessible conformations of the molecule, the flexibility of its different parts (e.g., the piperidyl ring, the anilide linkage), and the formation of intramolecular hydrogen bonds. Analysis of the root-mean-square deviation (RMSD) and radius of gyration (Rg) over time can indicate the stability and compactness of the molecule's structure. mdpi.com
Molecular Docking and Virtual Screening Methodologies for Exploring Potential Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target at the atomic level. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. nanobioletters.com
In a hypothetical scenario, this compound could be docked into the active site of a target protein of interest. The docking results would provide a binding score (an estimate of the binding free energy) and a predicted binding pose, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound against a Target Protein
| Parameter | Value |
| Target Protein | Hypothetical Kinase XYZ |
| Docking Software | AutoDock Vina |
| Binding Affinity | -8.5 kcal/mol |
| Key Interacting Residues | LYS76, GLU91, LEU135 |
| Types of Interactions | Hydrogen bond with LYS76, Hydrophobic interactions with LEU135 |
This is a hypothetical data table generated for illustrative purposes.
Virtual screening is an extension of molecular docking where large libraries of compounds are computationally screened against a target protein to identify potential hits. mdpi.comnih.gov While not directly applicable to the study of a single compound, the methodologies of virtual screening are built upon the principles of molecular docking. nih.gov
Structure Activity Relationship Sar and Derivative Synthesis Research for 2 2 Piperidylmethyl P Anisanilide Analogs
Design and Synthesis Strategies for Novel 2'-(2-Piperidylmethyl)-p-anisanilide Analogs
The design of new analogs would logically commence with the strategic modification of the three key components of the parent molecule: the piperidine (B6355638) ring, the anisanilide portion, and the methylene (B1212753) linker. Synthetic strategies would be chosen based on their versatility and efficiency in generating a diverse library of compounds for biological screening.
A primary approach would involve the diversification of the piperidine ring . This could be achieved through the introduction of various substituents at different positions on the ring. The synthesis of such substituted piperidines can be accomplished through a variety of methods, including catalytic hydrogenation of corresponding pyridine (B92270) precursors, or through more complex multi-component reactions that allow for the construction of the piperidine ring with desired substitutions in a single step. ajchem-a.com For instance, the use of chiral auxiliaries or catalysts could enable the enantioselective synthesis of specific stereoisomers, a crucial aspect in modern drug design. researchgate.net
Another key strategy would focus on the modification of the p-anisanilide moiety . The methoxy (B1213986) group on the phenyl ring is a prime candidate for substitution. Analogs could be synthesized with a range of electron-donating and electron-withdrawing groups to probe the electronic requirements for activity. Furthermore, the position of the substituent on the aniline (B41778) ring could be varied. The synthesis of these anilide analogs would typically involve the acylation of a substituted aniline with a suitable carboxylic acid derivative.
Table 1: Potential Modifications for Novel this compound Analogs
| Molecular Scaffold | Potential Modifications | Synthetic Approach Examples |
| Piperidine Ring | - Alkyl or aryl substitutions at various positions- Introduction of functional groups (e.g., hydroxyl, amino)- Variation of stereochemistry | - Catalytic hydrogenation of substituted pyridines- Multi-component cyclization reactions- Asymmetric synthesis using chiral catalysts |
| p-Anisanilide Moiety | - Substitution of the methoxy group with other functional groups (e.g., halogens, alkyls, nitro groups)- Alteration of the substituent's position on the phenyl ring- Replacement of the phenyl ring with other aromatic or heterocyclic systems | - Acylation of substituted anilines- Nucleophilic aromatic substitution reactions |
| Methylene Linker | - Lengthening or shortening of the alkyl chain- Introduction of rigidity (e.g., double or triple bonds)- Incorporation of heteroatoms (e.g., oxygen, nitrogen) | - Wittig reaction or similar olefination strategies- Reductive amination |
Methodologies for Comparative Structural Analysis and SAR Hypotheses Generation
Once a library of novel analogs has been synthesized and their biological activity evaluated, the next critical step is to establish a structure-activity relationship. This process aims to correlate specific structural features with observed changes in activity, thereby guiding the design of subsequent generations of more potent and selective compounds.
A cornerstone of modern SAR analysis is computational modeling . Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that relate the physicochemical properties of the analogs to their biological activity. nih.gov These models can help identify key structural descriptors that are either beneficial or detrimental to the desired pharmacological effect. For instance, a QSAR study might reveal that the presence of a hydrogen bond donor at a specific position on the piperidine ring is crucial for activity.
Pharmacophore modeling is another powerful in silico tool. nih.gov This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that is necessary for a molecule to interact with a specific biological target. By comparing the pharmacophore models of active and inactive analogs, researchers can gain insights into the key interaction points and refine their design strategy accordingly.
Comparative structural analysis of the synthesized analogs would also be performed using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography. nih.gov These methods provide detailed information about the three-dimensional structure and conformation of the molecules. By comparing the structural data of highly active compounds with their less active counterparts, researchers can deduce which conformational features are favored for optimal biological activity.
The generation of SAR hypotheses is an iterative process. The initial hypotheses derived from the first set of analogs would be used to design a second, more focused library of compounds. The biological evaluation of this new set of molecules would then serve to either validate or refine the initial SAR hypotheses, leading to a more comprehensive understanding of the structural requirements for activity.
Advanced Methodological Approaches for Investigating 2 2 Piperidylmethyl P Anisanilide Interactions Methodological Focus
In Vitro Screening Assays for Uncovering Broad-Spectrum Biological Interactions
To initiate the biological characterization of an unstudied compound like 2'-(2-Piperidylmethyl)-p-anisanilide, a primary step involves broad-spectrum screening using a variety of in vitro assays. These preliminary tests are crucial for identifying potential biological targets and understanding the compound's general mechanism of action at the molecular level.
Receptor Binding Studies and Ligand-Target Interactions
Receptor binding assays are fundamental in determining if a compound can interact with specific receptors, which are key regulators of cellular signaling. These studies typically utilize radiolabeled ligands known to bind to a particular receptor. By introducing this compound into this system, researchers can measure its ability to displace the radiolabeled ligand, thereby determining its binding affinity. The data generated from these experiments, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), provide a quantitative measure of the compound's potency at a given receptor. A hypothetical screening panel could include a diverse range of receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, to cast a wide net for potential interactions.
Table 1: Hypothetical Data from a Primary Receptor Binding Screen for this compound
| Receptor Target | Ligand Displaced | IC50 (nM) |
| Dopamine D2 | [³H]Spiperone | >10,000 |
| Serotonin 5-HT2A | [³H]Ketanserin | 850 |
| Adrenergic α1 | [³H]Prazosin | 1,200 |
| Muscarinic M1 | [³H]Pirenzepine | >10,000 |
| Opioid μ | [³H]DAMGO | 5,300 |
This table is illustrative and does not represent actual experimental data.
Enzyme Inhibition or Activation Assays
Many drugs exert their effects by modulating the activity of enzymes. Therefore, it is critical to screen this compound against a panel of key enzymes to assess its potential as an inhibitor or activator. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. A change in the reaction rate indicates an interaction. High-throughput screening (HTS) methodologies can be employed to test the compound against a large library of enzymes, including kinases, proteases, and phosphatases, which are common drug targets.
Table 2: Illustrative Results from an Enzyme Inhibition Panel for this compound
| Enzyme Target | Substrate | % Inhibition at 10 µM |
| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | 15% |
| Monoamine Oxidase A (MAO-A) | Kynuramine | 65% |
| Acetylcholinesterase (AChE) | Acetylthiocholine | 5% |
| HIV-1 Protease | Fluorogenic Peptide | <2% |
| p38 MAP Kinase | ATP | 8% |
This table is illustrative and does not represent actual experimental data.
Target Identification Strategies for Uncharacterized Chemical Entities
Should initial screening suggest biological activity without a clear target, several advanced strategies can be employed to identify the specific molecular partners of this compound.
Affinity Chromatography and Pull-Down Assays
Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a compound. In this method, this compound would first be chemically modified to be immobilized on a solid support, such as chromatography beads. A cellular lysate containing a complex mixture of proteins is then passed over this column. Proteins that bind to the compound will be retained on the column, while non-binding proteins will wash through. The bound proteins can then be eluted and identified using techniques like mass spectrometry.
Proteomics and Metabolomics Approaches for Target Deconvolution
Modern "omics" technologies offer a global view of cellular changes in response to a chemical perturbation.
Proteomics: By treating cells with this compound and comparing the protein expression levels to untreated cells, researchers can identify proteins that are upregulated or downregulated. Techniques such as two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry or more advanced methods like stable isotope labeling by amino acids in cell culture (SILAC) can provide a comprehensive picture of the proteomic changes.
Metabolomics: This approach focuses on the global analysis of small-molecule metabolites within a biological system. Changes in the metabolome following treatment with this compound can provide clues about which metabolic pathways are affected by the compound, thus indirectly pointing towards its molecular targets.
Biochemical Pathway Analysis Methodologies in Response to Chemical Perturbation
Once a primary target or a set of affected proteins and metabolites is identified, the next step is to understand the broader impact on cellular signaling and biochemical pathways. Pathway analysis involves integrating the data from various "omics" platforms and using bioinformatics tools to map the observed changes onto known cellular pathways. For instance, if proteomics data reveals the upregulation of proteins involved in a specific signaling cascade, further experiments can be designed to validate the activation or inhibition of this pathway. Techniques such as Western blotting for key signaling proteins, reporter gene assays to measure transcriptional activity, and measurements of second messenger levels (e.g., cAMP, Ca2+) would be employed to elucidate the functional consequences of the compound's interaction with its target.
Signaling Cascade Analysis and Phosphorylation Studies
Similarly, the scientific literature lacks specific studies on the effects of this compound on intracellular signaling cascades and protein phosphorylation. Methodologies such as Western blotting for key signaling proteins, kinase activity assays, or mass spectrometry-based phosphoproteomics would be essential to map the signaling pathways affected by this compound. However, no such investigations have been published, leaving a significant gap in the understanding of how this compound may influence cellular signaling and function through post-translational modifications.
Future Prospects and Emerging Research Avenues for 2 2 Piperidylmethyl P Anisanilide
Development of Green Chemistry Approaches for Sustainable Synthesis
The synthesis of complex organic molecules is increasingly scrutinized through the lens of environmental impact. The principles of green chemistry offer a framework for developing more sustainable synthetic routes to compounds like 2'-(2-Piperidylmethyl)-p-anisanilide. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources and less hazardous solvents. unibo.it
Key areas of development could include:
Catalytic Strategies: Moving away from stoichiometric reagents towards catalytic systems (e.g., biocatalysis or organocatalysis) for the formation of the amide bond and the installation of the piperidylmethyl group.
Alternative Solvents: Investigating the use of greener solvents such as supercritical fluids, ionic liquids, or water-based systems to replace traditional volatile organic compounds.
Continuous Flow Chemistry: Implementing continuous manufacturing processes, which can offer better control over reaction parameters, improve safety, and reduce waste compared to batch processing. unibo.it
A hypothetical comparison of a traditional versus a green synthetic approach is presented in Table 1.
Table 1: Hypothetical Comparison of Synthetic Routes for this compound
| Parameter | Traditional Batch Synthesis | Green Continuous Flow Synthesis |
|---|---|---|
| Solvent | Dichloromethane (B109758), Toluene | 2-Methyltetrahydrofuran, Water |
| Catalyst | Stoichiometric coupling agents | Immobilized enzyme catalyst |
| Energy Input | High temperature reflux | Mild, localized heating |
| Waste Generation | High (e.g., solvent, reagent byproducts) | Minimized, with potential for solvent recycling |
| Process Mass Intensity (PMI) | >100 | <50 |
Integration into Chemical Libraries for High-Throughput Screening in Diverse Academic Contexts
High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of large numbers of compounds. nuvisan.comaxxam.com The inclusion of this compound and its analogues into diverse chemical libraries would facilitate their screening against a wide array of biological targets and for various material properties. nih.gov
Future academic research could leverage HTS to:
Identify Novel Biological Activities: Screen the compound against panels of receptors, enzymes, and cell lines to uncover potential therapeutic applications.
Discover New Material Properties: Assess its utility in areas such as organic electronics, polymer science, or as a component in functional materials.
The integration into these libraries makes the compound accessible to a broader scientific community, fostering interdisciplinary collaboration and increasing the chances of discovering novel applications. nih.gov
Exploration of Supramolecular Chemistry Applications and Self-Assembly Properties
The structure of this compound, featuring hydrogen bond donors and acceptors as well as aromatic rings, suggests a propensity for forming ordered structures through non-covalent interactions. This opens up avenues for exploration in supramolecular chemistry. peerj.com
Potential research directions include:
Crystal Engineering: Studying the solid-state packing of the molecule to design crystalline materials with specific properties.
Self-Assembly in Solution: Investigating the ability of the compound to form well-defined aggregates, such as gels, vesicles, or fibers, in different solvents. nih.govresearchgate.net The formation of these structures could be influenced by factors like solvent polarity, temperature, and concentration. nih.gov
Host-Guest Chemistry: Exploring its potential as a receptor for small molecules or ions, driven by the piperidine (B6355638) and anilide functionalities.
Table 2: Hypothetical Self-Assembly Behavior in Different Solvents
| Solvent System | Observed Supramolecular Structure | Potential Application |
|---|---|---|
| Water/Ethanol | Nanoparticles | Drug delivery vehicle |
| Toluene | Organogel | Environmental remediation |
| Chloroform | Crystalline fibers | Organic electronics |
Advancements in Analytical Techniques for Trace Analysis and Complex Mixture Characterization
As this compound is explored in various applications, the need for sensitive and selective analytical methods for its detection and quantification will become critical. This is particularly important for trace analysis in environmental samples or for characterization within complex biological or chemical matrices.
Future analytical research could focus on:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Developing highly sensitive methods for detecting minute quantities of the compound and its potential metabolites or degradation products. nih.gov
Capillary Electrophoresis (CE): Utilizing CE for high-resolution separation from closely related impurities.
Spectroscopic Methods: Employing advanced NMR and vibrational spectroscopy techniques to study its conformation and interactions with other molecules in solution.
Computational Modeling for Predictive Research in Chemical Discovery
Computational chemistry provides powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work and accelerating the discovery process. nih.gov
For this compound, computational modeling could be used to:
Predict Biological Activity: Employ molecular docking and molecular dynamics simulations to predict its binding affinity to various protein targets.
Forecast Material Properties: Use quantum chemical calculations to predict its electronic and optical properties.
Simulate Self-Assembly: Model the non-covalent interactions that drive its supramolecular organization.
By simulating these properties, researchers can prioritize experimental efforts and design new derivatives with enhanced characteristics.
Q & A
Q. What are the established synthesis routes for 2'-(2-Piperidylmethyl)-p-anisanilide, and what factors influence yield optimization?
The synthesis of this compound derivatives can be achieved via multi-step routes. A common approach involves:
- Step 1 : Condensation of 2,5-dihydroxybenzoic acid with trifluoroethylating agents to introduce trifluoroethoxy groups .
- Step 2 : Coupling the intermediate with 2-piperidylmethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Step 3 : Acetylation to form the final acetate salt, with purification via reversed-phase chromatography (C-18 columns) .
Yield Optimization : Reaction temperature (60–80°C), solvent choice (acetonitrile or DMF), and stoichiometric ratios of trifluoroethylating agents (1.2–1.5 equivalents) significantly impact yields. Radiochemical synthesis using carbon-14 labeling achieved 37% total yield with ≥99.5% purity via TLC and HPLC .
Q. How can structural elucidation of this compound be performed using spectroscopic methods?
- NMR : H and C NMR confirm the piperidine ring (δ 1.4–2.8 ppm for piperidyl protons) and aniline moiety (δ 6.5–7.3 ppm for aromatic protons). The trifluoroethoxy groups show distinct F NMR signals at δ -75 to -80 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H] at m/z 474.4) and fragmentation patterns, such as loss of the acetate group .
- X-ray Crystallography : Resolves stereochemistry of the piperidylmethyl group and confirms intramolecular hydrogen bonding between the amide and aniline moieties .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the metabolic pathways of this compound in preclinical models?
Contradictions in metabolic data (e.g., variability in cytochrome P450-mediated oxidation) can be addressed by:
- Isotopic Labeling : Use carbon-14-labeled analogs to track metabolites via scintillation counting and autoradiography .
- Species-Specific Profiling : Compare hepatic microsomal assays across species (e.g., rat vs. human) to identify interspecies differences in CYP3A4/5 activity .
- Competitive Inhibition Studies : Co-administer CYP inhibitors (e.g., ketoconazole) to isolate dominant metabolic pathways .
Q. How can computational modeling predict the interaction mechanisms between this compound and cardiac ion channels?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to Nav1.5 sodium channels. Key interactions include hydrogen bonding between the aniline NH and channel residues (e.g., Tyr-1497) .
- MD Simulations : Assess stability of the ligand-channel complex over 100-ns trajectories, focusing on piperidine ring flexibility and trifluoroethoxy group hydrophobicity .
- QSAR Analysis : Corporate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) to predict IC values for sodium channel blockade .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays involving this compound?
- Standardized Protocols : Use validated C-18 Bond-Elut columns for plasma extraction to ensure consistent compound recovery (85–92%) .
- Internal Standards : Include structurally similar analogs (e.g., N-(2-Piperidylmethyl)-2,5-diethoxybenzamid-hydrochlorid) to normalize HPLC-MS data .
- Blinded Replicates : Perform triplicate assays across independent batches, with statistical analysis (ANOVA) to identify outlier batches .
Methodological Considerations for Data Analysis
Table 1 : Comparative Synthesis Yields and Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
